molecular formula C19H12ClF2N3O4 B2834026 1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899970-31-1

1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2834026
CAS No.: 899970-31-1
M. Wt: 419.77
InChI Key: KLWCAFLJZMUDBH-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyridine core, followed by the introduction of the benzyl and nitrophenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and nitrating agents. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A dihydropyridine compound with antihypertensive properties.

    Nicardipine: Similar in structure and used for its cardiovascular effects.

Uniqueness

1-(2-chloro-6-fluorobenzyl)-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF2N3O4/c20-14-2-1-3-15(21)13(14)10-24-9-11(4-7-18(24)26)19(27)23-12-5-6-16(22)17(8-12)25(28)29/h1-9H,10H2,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWCAFLJZMUDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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